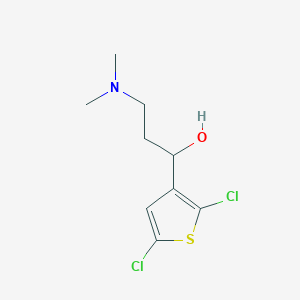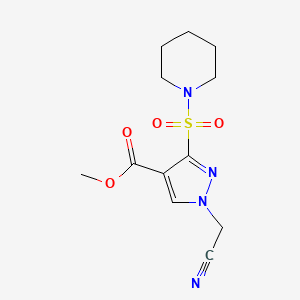
Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group, an iodine atom, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which is then subjected to iodination and esterification reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrazole ring and the cyclopentyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the cyclopentyl group.
Reduction Products: Reduced forms of the ester group or the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmacological Studies: Investigated for potential biological activities, including anti-inflammatory and anticancer properties.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects .
Comparación Con Compuestos Similares
- Methyl 1-cyclopentyl-4-bromo-1H-pyrazole-5-carboxylate
- Methyl 1-cyclopentyl-4-chloro-1H-pyrazole-5-carboxylate
- Methyl 1-cyclopentyl-4-fluoro-1H-pyrazole-5-carboxylate
Uniqueness: The presence of the iodine atom in Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate imparts unique reactivity and potential biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s interaction with molecular targets and its overall chemical behavior .
Propiedades
IUPAC Name |
methyl 2-cyclopentyl-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOJALVGECRIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1C2CCCC2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2681162.png)

![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea](/img/structure/B2681164.png)
![6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL](/img/structure/B2681167.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681170.png)
![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)
![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)
![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2681178.png)


